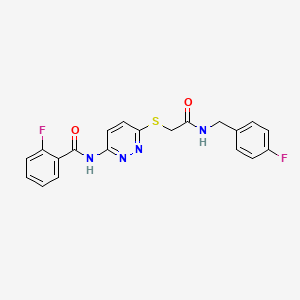

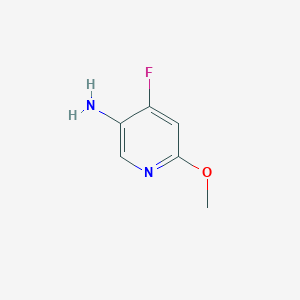

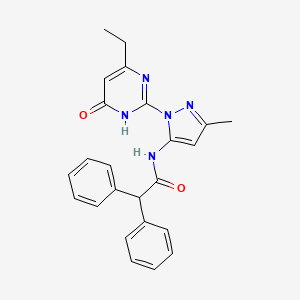

![molecular formula C16H12N4O2S2 B2414612 6-(苯磺酰基)-3-(2-噻吩基)吡唑并[1,5-a]嘧啶-7-胺 CAS No. 692733-11-2](/img/structure/B2414612.png)

6-(苯磺酰基)-3-(2-噻吩基)吡唑并[1,5-a]嘧啶-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine, commonly referred to as 6-PS-2-Thienylpyrazolo[1,5-a]pyrimidin-7-amine, is an organic compound with a wide range of applications in the scientific, medical, and industrial fields. It is a versatile compound that can be used as a building block for the synthesis of other compounds, and has been studied for its potential therapeutic applications.

科学研究应用

- Field : Materials Science and Biological Interactions

- Application Summary : Pyrazolo[1,5-a]pyrimidines (PPs), including the compound , have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .

- Methods of Application : The study involved the synthesis of a family of fluorescent pyrazolo[1,5-a]pyrimidines bearing substituent groups of different electronic natures. The photophysical properties of these compounds in both solution and solid-state were studied .

- Results : The compounds showed good solid-state emission intensities, and their properties and stability were found to be comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

- Field : Medical Research

- Application Summary : Pyrazolo[1,5-a]pyrimidin-7(4H)-one, a core scaffold of the compound, was identified through high-throughput whole-cell screening as a potential antituberculosis lead .

- Methods of Application : A focused library of analogues was synthesized to explore the scaffold and identify key features of the pharmacophore while achieving substantial improvements in antitubercular activity .

- Results : The best hits had low cytotoxicity and showed promising activity against Mycobacterium tuberculosis within macrophages .

- Field : Cancer Research

- Application Summary : Compounds active in this assay are expected to target tumor cells that lack one or more checkpoints, a hallmark of cancer .

- Methods of Application : The structure-activity relationship (SAR) of the pyrazolopyrimidinyl phenyl amide series in the p21 paired cell lines was explored .

- Results : Selected compounds showed potent inhibition of a panel of colon tumor cell lines .

Fluorescent Molecules for Studying Intracellular Processes

Antitubercular Agents

Tumor Cell Targeting

属性

IUPAC Name |

6-(benzenesulfonyl)-3-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2S2/c17-15-14(24(21,22)11-5-2-1-3-6-11)10-18-16-12(9-19-20(15)16)13-7-4-8-23-13/h1-10H,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFGOLZJAGQRAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(N3C(=C(C=N3)C4=CC=CS4)N=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride](/img/structure/B2414532.png)

![3,4,5-triethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2414542.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2414544.png)

![1-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-4-carboxylic acid;hydrochloride](/img/structure/B2414548.png)

![7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B2414550.png)